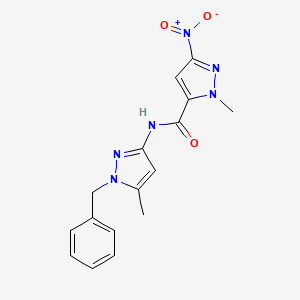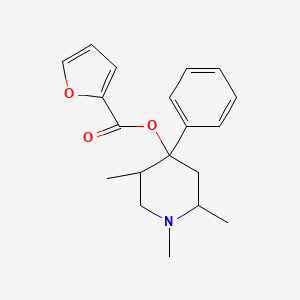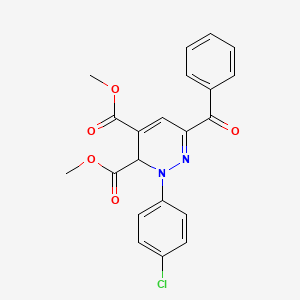![molecular formula C16H20N2O3S B4330605 8-methoxy-5-[(4-methylpiperidin-1-yl)sulfonyl]quinoline](/img/structure/B4330605.png)
8-methoxy-5-[(4-methylpiperidin-1-yl)sulfonyl]quinoline
Vue d'ensemble
Description
8-methoxy-5-[(4-methylpiperidin-1-yl)sulfonyl]quinoline, also known as MSQ, is a quinoline derivative that has been widely studied for its potential applications in scientific research. MSQ has been found to exhibit a variety of biochemical and physiological effects, making it a promising tool for investigating various cellular processes.
Applications De Recherche Scientifique
8-methoxy-5-[(4-methylpiperidin-1-yl)sulfonyl]quinoline has been extensively studied for its potential applications in scientific research. One of the main uses of 8-methoxy-5-[(4-methylpiperidin-1-yl)sulfonyl]quinoline is as a fluorescent probe for the detection of zinc ions in biological systems. 8-methoxy-5-[(4-methylpiperidin-1-yl)sulfonyl]quinoline has been found to exhibit high selectivity and sensitivity for zinc ions, making it a valuable tool for investigating zinc signaling pathways in cells. In addition, 8-methoxy-5-[(4-methylpiperidin-1-yl)sulfonyl]quinoline has been used to study the role of zinc in neurodegenerative diseases such as Alzheimer's and Parkinson's, as well as in cancer.
Mécanisme D'action
The mechanism of action of 8-methoxy-5-[(4-methylpiperidin-1-yl)sulfonyl]quinoline involves the binding of zinc ions to the sulfonyl group in the molecule. This results in a conformational change that leads to the activation of the fluorescent properties of the molecule. The binding of zinc ions to 8-methoxy-5-[(4-methylpiperidin-1-yl)sulfonyl]quinoline has been found to be reversible, allowing for the detection of changes in zinc ion concentrations in real-time.
Biochemical and Physiological Effects:
In addition to its use as a fluorescent probe for zinc ions, 8-methoxy-5-[(4-methylpiperidin-1-yl)sulfonyl]quinoline has been found to exhibit a variety of biochemical and physiological effects. 8-methoxy-5-[(4-methylpiperidin-1-yl)sulfonyl]quinoline has been shown to inhibit the activity of protein kinase C (PKC), an enzyme involved in a variety of cellular processes including cell proliferation and differentiation. 8-methoxy-5-[(4-methylpiperidin-1-yl)sulfonyl]quinoline has also been found to inhibit the growth of cancer cells in vitro, making it a potential anti-cancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 8-methoxy-5-[(4-methylpiperidin-1-yl)sulfonyl]quinoline in lab experiments is its high selectivity and sensitivity for zinc ions. This allows for the detection of changes in zinc ion concentrations in real-time, making it a valuable tool for investigating zinc signaling pathways in cells. However, one limitation of 8-methoxy-5-[(4-methylpiperidin-1-yl)sulfonyl]quinoline is its potential toxicity at high concentrations. Careful consideration must be given to the concentration of 8-methoxy-5-[(4-methylpiperidin-1-yl)sulfonyl]quinoline used in experiments to avoid any potential adverse effects.
Orientations Futures
There are many potential future directions for the use of 8-methoxy-5-[(4-methylpiperidin-1-yl)sulfonyl]quinoline in scientific research. One area of interest is the development of 8-methoxy-5-[(4-methylpiperidin-1-yl)sulfonyl]quinoline-based probes for other metal ions, such as copper and iron. Another potential direction is the use of 8-methoxy-5-[(4-methylpiperidin-1-yl)sulfonyl]quinoline in live-cell imaging to investigate zinc signaling in real-time. Additionally, the development of 8-methoxy-5-[(4-methylpiperidin-1-yl)sulfonyl]quinoline-based anti-cancer agents is an area of active research. Overall, the unique properties of 8-methoxy-5-[(4-methylpiperidin-1-yl)sulfonyl]quinoline make it a valuable tool for investigating a variety of cellular processes, and further research is needed to fully realize its potential.
Propriétés
IUPAC Name |
8-methoxy-5-(4-methylpiperidin-1-yl)sulfonylquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-12-7-10-18(11-8-12)22(19,20)15-6-5-14(21-2)16-13(15)4-3-9-17-16/h3-6,9,12H,7-8,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRRPHZZHMRWFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=C3C=CC=NC3=C(C=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methoxy-5-[(4-methylpiperidin-1-yl)sulfonyl]quinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 2-{[4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4330535.png)
![3-[4-(2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl)piperazin-1-yl]propanenitrile](/img/structure/B4330547.png)
![4-[5-(1H-benzimidazol-1-ylmethyl)-3-thienyl]-2-methyl-5-oxo-N-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B4330550.png)
![methyl 1-[3-(1-adamantyloxy)propyl]-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B4330560.png)


![2-imino-5-[(3-isobutyl-1-phenyl-1H-pyrazol-4-yl)methylene]-3-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1,3-thiazolidin-4-one](/img/structure/B4330573.png)
![methyl 2-amino-4-[5-(1H-benzimidazol-1-ylmethyl)-3-thienyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B4330581.png)

![ethyl 2-amino-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine-3-carboxylate](/img/structure/B4330586.png)



![ethyl 6-[(diisopropylamino)methyl]-1-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4330616.png)